n-Methylserine hydrochloride

Description

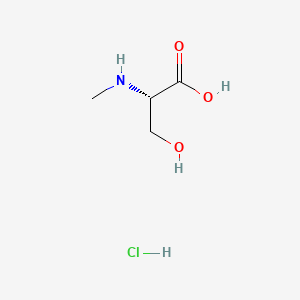

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTMGTWVKIIMRC-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of n-Methylserine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methylserine hydrochloride, a derivative of the non-essential amino acid L-serine, is a compound of significant interest in the fields of neuroscience, pharmaceutical development, and biochemistry. Its structural modification, the presence of a methyl group on the amine, confers unique properties that differentiate it from its parent compound, L-serine, making it a valuable tool for researchers. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, biological significance, and handling of n-Methylserine hydrochloride, intended to equip researchers and drug development professionals with the essential knowledge for its effective application.

Chemical and Physical Properties

n-Methylserine hydrochloride is a chiral compound, with the L-isomer being the most common commercially available and researched form. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various experimental settings.

Physicochemical Data

A summary of the key physicochemical properties of n-Methyl-L-serine hydrochloride is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | (2S)-3-hydroxy-2-(methylamino)propanoic acid hydrochloride | [1][2] |

| Common Synonyms | N-Me-L-Ser-OH·HCl | [3] |

| CAS Number | 2480-26-4 | [3] |

| Molecular Formula | C₄H₉NO₃·HCl | [3] |

| Molecular Weight | 155.62 g/mol | [3][4] |

| Appearance | White to off-white solid | [3][5] |

| Melting Point | 204 °C (for N-Methyl-L-serine) | [6] |

| Optical Rotation | [α]²⁰/D = +17° to +20° (c=2 in water) | [3] |

| Solubility | Highly soluble in water. | [3][7] |

| Storage Conditions | 0-8 °C, protected from moisture. | [3][5] |

Note: The provided melting point is for the free amino acid N-Methyl-L-serine. The melting point of the hydrochloride salt may differ.

Synthesis and Formulation

A generalized workflow for the synthesis is depicted in the following diagram:

Caption: Generalized synthetic workflow for n-Methylserine hydrochloride.

Experimental Protocol: Preparation of Stock Solutions

Due to its high solubility in aqueous solutions, preparing stock solutions of n-Methylserine hydrochloride is straightforward. The following protocol provides a self-validating system for preparing a standard stock solution.

Materials:

-

n-Methylserine hydrochloride (CAS 2480-26-4)

-

Nuclease-free water

-

Calibrated analytical balance

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile-filtered pipette tips

-

Vortex mixer

Procedure:

-

Pre-weighing Validation: Tare a sterile conical tube on the analytical balance.

-

Weighing: Accurately weigh the desired amount of n-Methylserine hydrochloride into the tared tube. For a 100 mM stock solution, this would be 15.56 mg per 1 mL of solvent.

-

Solvent Addition: Add the calculated volume of nuclease-free water to the tube.

-

Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. The solution should be clear and colorless.

-

Sterilization (Optional): If for use in cell culture, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.

Biological Significance and Applications

n-Methylserine hydrochloride is a versatile molecule with applications spanning several areas of life sciences research.[3] Its utility stems from its role as a modified amino acid that can influence biological systems in unique ways compared to its parent compound, L-serine.

Neuroscience Research

In the field of neuroscience, n-Methylserine hydrochloride serves as a valuable tool for studying neurotransmitter systems and neuronal signaling pathways.[3] It is utilized in the development of neuroprotective agents and has shown potential in studies related to cognitive function and neurological health.[3] While the precise mechanism of action is still under investigation, it is thought to modulate neurotransmitter activity, opening avenues for its potential use in developing treatments for neurological disorders such as depression and anxiety.[3]

Pharmaceutical Development

The unique structure of n-Methylserine allows it to act as a building block in the synthesis of peptides and proteins.[3] Its incorporation can enhance the stability and activity of these molecules, making it a person of interest in pharmaceutical and biotechnology applications.[3]

Biochemical Studies

n-Methylserine hydrochloride is employed in various biochemical assays to investigate metabolic pathways.[3] It is recognized for its ability to enhance protein synthesis and support metabolic processes.[3] One specific reported activity is the stimulation of high molecular mass hyaluronan production in human skin fibroblasts.[6]

The following diagram illustrates the key application areas of n-Methylserine hydrochloride:

Caption: Key research applications of n-Methylserine hydrochloride.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for n-Methyl-L-serine hydrochloride (CAS 2480-26-4) was not found in the search results, general laboratory safety precautions for handling chemical compounds should be followed. Based on information for related compounds, the following guidelines are recommended.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

Handling:

-

Avoid breathing dust.

-

Avoid contact with eyes, skin, and clothing.

-

Handle in a well-ventilated area.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[5] The recommended storage temperature is between 0°C and 8°C.[3]

-

Protect from moisture.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, FT-IR, Mass Spectrometry) specifically for n-Methyl-L-serine hydrochloride were not available in the provided search results. The available spectra are for the related compound, L-serine methyl ester hydrochloride, and should not be used as a direct reference. Researchers should obtain analytical data for their specific batch of n-Methyl-L-serine hydrochloride for accurate characterization.

Conclusion

n-Methylserine hydrochloride is a valuable chemical tool for researchers in neuroscience, pharmaceutical development, and biochemistry. Its unique properties, conferred by the N-methylation of L-serine, offer opportunities for investigating and modulating biological systems. This guide has provided a summary of its core properties based on available data. Further research is warranted to fully elucidate its specific mechanisms of action and to expand its applications.

References

-

Chem-Impex. N-Methyl-L-serine hydrochloride. [Link]

-

P212121. N-Methyl-L-serine hydrochloride | CAS 2480-26-4. [Link]

-

PubChem. Methylserine | C4H9NO3 | CID 7009640. [Link]

-

Schouten, A., & Lutz, M. (2009). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3026. [Link]

- Google Patents. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.

-

ResearchGate. (PDF) Preparation of methyl ester of L-serine. [Link]

-

NIST WebBook. L-serine, methyl ester, hydrochloride. [Link]

-

ResearchGate. FT-IR spectrum of LSMEHCl. [Link]

-

ResearchGate. (PDF) l-Serine methyl ester hydrochloride. [Link]

-

PubMed. Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. [Link]

-

ResearchGate. Solubility and pseudo-polymorphic transition of L-serine in water-methanol systems | Request PDF. [Link]

Sources

- 1. Methylserine | C4H9NO3 | CID 7009640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. store.p212121.com [store.p212121.com]

- 5. L-Serine Methyl Ester Hydrochloride | 5680-80-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of N-Methyl-L-Serine Hydrochloride in Peptidomimetic Drug Design

CAS Number: 2480-26-4 Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the modification of peptide backbones to overcome poor pharmacokinetic profiles is a dominant trend. N-Methyl-L-serine hydrochloride (CAS 2480-26-4) serves as a critical chiral building block in this domain. By introducing a methyl group at the amide nitrogen, this residue disrupts standard hydrogen bonding networks and restricts conformational freedom.[1]

This guide provides a technical deep-dive into the utility of N-Methyl-L-serine. It moves beyond basic property listing to address the "Methyl Effect" : the specific mechanisms by which this moiety confers protease resistance, enhances membrane permeability, and modulates biological activity in therapeutic peptides such as Didemnin B and amyloid inhibitors.

Chemical Identity & Structural Analysis

N-Methyl-L-serine hydrochloride is the hydrochloride salt of the non-proteinogenic amino acid N-methyl-L-serine. Unlike O-methylserine, where the side chain is modified, this compound carries the modification on the backbone amine, fundamentally altering its reactivity and contribution to peptide secondary structure.

Physicochemical Profile [2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | N-Methyl-L-serine hydrochloride |

| Synonyms | (S)-3-Hydroxy-2-(methylamino)propanoic acid HCl; H-L-MeSer-OH[9]·HCl |

| Molecular Formula | |

| Molecular Weight | 155.62 g/mol |

| Stereochemistry | L-isomer (S-configuration) |

| Solubility | Highly soluble in water (>100 mg/mL); Soluble in DMSO |

| pKa Values | Carboxyl: ~2.2 |

| Appearance | White to off-white crystalline solid |

| Stability | Hygroscopic; Store at -20°C under inert atmosphere |

Structural Visualization

The following diagram illustrates the chemical structure of N-Methyl-L-serine HCl, highlighting the site of methylation that is critical for its biological impact.

Figure 1: Structural breakdown of CAS 2480-26-4. The N-methyl group (Red) is the functional driver of steric hindrance and lipophilicity.

The "Methyl Effect": Mechanistic Implications in Drug Design

The incorporation of N-Methyl-L-serine into a peptide sequence is not merely a structural change; it is a functional reprogramming of the molecule.

2.1. Conformational Constraint & Cis/Trans Isomerization

Standard peptide bonds predominantly adopt a trans conformation (ω ≈ 180°) to minimize steric clash. However, N-methylation reduces the energy difference between cis and trans isomers, often populating the cis conformation. This is exploited to induce specific turn structures (e.g., β-turns) required for receptor binding, as seen in cyclic peptides like Cyclosporin A and Didemnin B [1, 2].

2.2. Proteolytic Stability

The primary mechanism of peptide degradation is amide bond hydrolysis by proteases. N-methylation eliminates the amide proton (

2.3. Membrane Permeability (The "Chameleon" Effect)

Peptides are typically poor drug candidates due to high polarity. N-methylation masks the polarity of the peptide bond (

Synthetic Utility: Overcoming Steric Hindrance

Integrating N-Methyl-L-serine into peptides via Solid Phase Peptide Synthesis (SPPS) presents unique challenges. The N-methyl group introduces significant steric hindrance, making both the acylation of the N-methyl residue and the acylation by the N-methyl residue difficult.

Critical Protocol: Coupling Strategies

Challenge: Standard coupling reagents (e.g., HBTU) often fail or lead to low yields/racemization when coupling to secondary amines. Solution: Use high-efficiency coupling cocktails or mixed anhydrides.

| Step | Recommended Reagents | Mechanism/Notes |

| Activation | HATU / HOAt / DIPEA | The gold standard for hindered couplings. HOAt (7-aza-1-hydroxybenzotriazole) accelerates the reaction via the neighboring group effect. |

| Alternative | DIC / Oxyma Pure | Preferred if base-mediated racemization is a concern (e.g., C-terminal Cys or His). |

| Difficult Couplings | Triphosgene / BTC | Generates acid chlorides in situ for highly reactive coupling, though requires strict anhydrous conditions. |

| Monitoring | Chloranil Test | Standard Kaiser test (ninhydrin) does not work for secondary amines (N-methyl). Use Chloranil or Acetaldehyde/Chloranil for detection. |

Workflow Visualization: The N-Methyl Cycle

Figure 2: SPPS workflow highlighting the specific QC requirements (Chloranil test) and steric bottlenecks associated with N-methylated residues.

Experimental Protocol: Protection of Raw Material

Since CAS 2480-26-4 is supplied as the free amine hydrochloride, it must often be Fmoc-protected for SPPS applications.

Objective: Synthesis of Fmoc-N-Me-Ser(tBu)-OH from N-Me-Ser-OH·HCl.

-

Side Chain Protection (if not already tBu):

-

React N-Me-Ser-OH with isobutylene in the presence of

(catalytic) to generate the t-butyl ether.

-

-

Fmoc Protection:

-

Reagents: Fmoc-OSu (Fmoc N-hydroxysuccinimide ester),

(aq), Dioxane. -

Procedure: Dissolve N-Me-Ser(tBu)-OH in water/dioxane (1:1). Add

to pH 9. Add Fmoc-OSu (1.1 eq) dropwise at 0°C. Stir at RT for 4-6 hours. -

Workup: Acidify with HCl to pH 2, extract with Ethyl Acetate.

-

Purification: Recrystallization from EtOAc/Hexane.

-

Biological Applications & Therapeutic Case Studies

Neurodegenerative Research

N-Methyl-L-serine is utilized to synthesize "N-methylated amyloid-β peptides". These analogues act as "β-sheet breakers." By incorporating N-methyl groups into the amyloid sequence, researchers prevent the hydrogen bonding required for fibril formation, offering a potential therapeutic pathway for Alzheimer's Disease [5].[10]

Oncology

The marine depsipeptide Didemnin B contains N-methylated residues (including N,O-dimethyltyrosine and N-methylleucine, structurally related in synthesis logic).[1] N-Methyl-L-serine derivatives are currently explored in the synthesis of Didemnin analogues to improve the therapeutic index and reduce toxicity [1].

References

-

Rinehart, K. L., et al. (1981). "Didemnins: antiviral and antitumor depsipeptides from a Caribbean tunicate." Science, 212(4497), 933-935.

-

Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 41(10), 1331-1342.

-

Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition, 21(7), 512-523.

-

Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal, 17(1), 134-143.

-

Gordon, D. J., & Meredith, S. C. (2003). "Probing the role of backbone hydrogen bonding in amyloid-β fibril propagation with a series of N-methylated peptide inhibitors." Biochemistry, 42(2), 475-485.

Sources

- 1. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. angenesci.com [angenesci.com]

- 10. N-Methyl- L -serine = 98 TLC 2480-26-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Weight of N-Methylserine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

A precise understanding of a compound's molecular weight is a foundational requirement for virtually all scientific endeavors, from fundamental biochemical research to late-stage pharmaceutical development. It governs stoichiometric calculations, informs analytical method development, and is a critical parameter for regulatory submission. This guide provides an in-depth examination of the molecular weight of N-Methylserine hydrochloride, a key amino acid derivative. We will detail its theoretical calculation, present a self-validating experimental workflow for its confirmation via mass spectrometry, and discuss the causal reasoning behind key protocol choices. This document is designed to serve as a practical and authoritative resource, grounding all claims in verifiable data and established scientific principles.

Introduction: The Foundational Importance of Molecular Weight

N-Methyl-L-serine hydrochloride is an amino acid derivative utilized in a range of biochemical applications, including protein synthesis research, the development of neuroprotective agents, and as a building block in peptide synthesis.[1] An accurate molecular weight is the cornerstone of its utility. For the researcher, it ensures the precise molar concentrations required for reproducible kinetic assays. For the drug development professional, it is a non-negotiable parameter for formulation, dosage calculations, and establishing product identity and purity.

This guide moves beyond a simple statement of the value and delves into the methodology of its determination, providing both the theoretical basis and the practical, field-proven techniques for its verification.

Theoretical Molecular Weight Determination

The molecular weight of a compound is derived from its molecular formula by summing the atomic weights of its constituent atoms. The established molecular formula for N-Methylserine hydrochloride is C₄H₉NO₃·HCl.[1][2][3]

The process begins by calculating the molecular weight of the free base, N-Methylserine (C₄H₉NO₃), and then adding the molecular weight of hydrogen chloride (HCl).[4][5]

Calculation Workflow

The theoretical calculation is a straightforward process of chemical arithmetic, grounded in the atomic weights of the elements.

Caption: Workflow for theoretical molecular weight calculation.

Quantitative Data Summary

The calculation, using standard atomic weights, is summarized below.

| Component | Formula | Quantity | Atomic Weight (u) | Subtotal (u) |

| N-Methylserine | C₄H₉NO₃ | 119.120 | ||

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Hydrogen Chloride | HCl | 36.461 | ||

| Hydrogen | H | 1 | 1.008 | 1.008 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Total | C₄H₉NO₃·HCl | 155.581 |

Based on this calculation, the theoretical molecular weight is 155.58 g/mol . Commercial suppliers often round this value to 155.62 g/mol .[1][2]

Experimental Verification by Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is essential for confirming the identity and purity of a substance. Mass spectrometry is the definitive technique for determining the molecular weight of compounds like N-Methylserine hydrochloride.[6][7]

Rationale for Methodology

Ionization Technique: Electrospray Ionization (ESI) is the method of choice.[8]

-

Expertise & Experience: N-Methylserine hydrochloride is a polar, thermally labile molecule. "Hard" ionization techniques would cause it to fragment extensively, preventing the detection of the intact molecular ion. ESI is a "soft" ionization technique that transfers the analyte from solution to the gas phase as an intact, charged ion with minimal fragmentation.[8][9] This is crucial for observing the molecular ion and confirming the molecular weight.

-

Trustworthiness: The ESI process typically produces protonated molecules [M+H]⁺ in positive ion mode.[10] For N-Methylserine hydrochloride, the free base (N-Methylserine, MW 119.12) is readily protonated. We would therefore expect to observe a prominent ion at a mass-to-charge ratio (m/z) of approximately 120.13. Observing this specific ion validates both the integrity of the molecule and the accuracy of the measurement.

Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer provides sufficient resolution to unambiguously identify the isotopic pattern and confirm the monoisotopic mass.

Experimental Workflow Diagram

The following diagram outlines a self-validating system for molecular weight confirmation.

Caption: Self-validating workflow for ESI-MS molecular weight confirmation.

Detailed Experimental Protocol

This protocol describes a standard procedure for confirming the molecular weight of N-Methylserine hydrochloride using direct infusion ESI-MS.

Objective: To verify the molecular weight of N-Methylserine by observing its protonated molecular ion [M+H]⁺.

Materials:

-

N-Methylserine hydrochloride sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (FA), LC-MS grade

-

Mass spectrometer with ESI source (e.g., Agilent 6120 Quadrupole LC/MS or equivalent)

-

Syringe pump

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of N-Methylserine hydrochloride in HPLC-grade water.

-

Prepare the analysis solution by diluting the stock solution to a final concentration of ~10 µM in a solvent of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Causality: The acidic mobile phase (0.1% FA) ensures the amine group of N-Methylserine is readily protonated, promoting the formation of the desired [M+H]⁺ ion for detection in positive ion mode.[10] The ACN/Water mixture is a common solvent system that provides good solubility and efficient spraying.[11]

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a certified calibration standard.

-

Trustworthiness: This step is critical. Calibration ensures that the m/z axis of the resulting spectrum is accurate, allowing for a trustworthy comparison between the measured mass and the theoretical mass.

-

-

Analysis:

-

Set the ESI source to positive ion mode.

-

Typical source parameters:

-

Capillary Voltage: 3500 V

-

Drying Gas (N₂): 10 L/min

-

Gas Temperature: 300 °C

-

-

Load the analysis solution into a syringe and place it in the syringe pump.

-

Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

-

Acquire mass spectra over a range of m/z 50-300.

-

-

Data Interpretation & Validation:

-

The primary ion of interest is the protonated free base, [C₄H₉NO₃ + H]⁺.

-

Expected Result: A strong signal should be observed at m/z ≈ 120.1 . This corresponds to the monoisotopic mass of the protonated N-Methylserine molecule.

-

Validation: Confirm the presence of the A+1 isotopic peak. For a molecule with four carbon atoms, the A+1 peak (due to the natural abundance of ¹³C) should be visible at m/z ≈ 121.1 with a relative abundance of approximately 4.4% of the base peak. The ability to resolve and measure this isotopic peak provides a high degree of confidence in the assigned elemental formula.

-

Summary of Physicochemical Properties

A correct molecular weight is a key identifier for a chemical entity. Below is a table summarizing the core properties of N-Methylserine hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₃·HCl | [1][2][3] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| CAS Number | 2480-26-4 | [1][2][3] |

| Appearance | White to off-white solid/powder | [1][3] |

| Purity | ≥98% | [1][3] |

| Synonyms | N-Me-L-Ser-OH·HCl | [1][2] |

Conclusion

The molecular weight of N-Methylserine hydrochloride is a fundamental constant, theoretically calculated to be 155.58 g/mol and widely reported as 155.62 g/mol .[1][2] This value is not merely academic; it is a critical parameter that underpins the compound's use in quantitative scientific research and pharmaceutical development. As demonstrated, this theoretical value can be rigorously and reliably confirmed using established analytical techniques like Electrospray Ionization Mass Spectrometry. The self-validating workflow presented in this guide, which emphasizes proper calibration and data interpretation, provides researchers with a robust framework for ensuring the identity and accuracy of this and similar compounds in their work.

References

-

Methylserine | C4H9NO3 | CID 7009640 . PubChem, National Institutes of Health. [Link]

-

N-methylserine hydrochloride | 141193-65-9 . MOLBASE Encyclopedia. [Link]

-

N-Methyl-D-serine | C4H9NO3 | CID 5288119 . PubChem, National Institutes of Health. [Link]

-

Methyl DL-serinate hydrochloride | C4H10ClNO3 | CID 517373 . PubChem, National Institutes of Health. [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte . PMC, National Institutes of Health. [Link]

-

AMINO ACID ANALYSIS . Pharmacopeia.cn. [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds . ACS Publications. [Link]

-

Methods for Determining Individual Amino Acids in Biological Fluids . Biomedical Chemistry. [Link]

-

Electrospray Ionization (ESI) . University of Arizona. [Link]

-

A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry . Wiley-VCH. [Link]

-

Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source . PubMed, National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Methyl-L-serine hydrochloride | CAS 2480-26-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. N-Methyl-L-serine hydrochloride, CasNo.2480-26-4 BOC Sciences United States [bocscichem.lookchem.com]

- 4. Methylserine | C4H9NO3 | CID 7009640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl-D-serine | C4H9NO3 | CID 5288119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 7. Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry: Research and Methods [bmc-rm.org]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. chem.umd.edu [chem.umd.edu]

- 11. Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: High-Fidelity Synthesis of N-Methylserine Hydrochloride

Executive Summary

N-Methylserine (N-Me-Ser) is a critical non-proteinogenic amino acid used to enhance the metabolic stability and membrane permeability of peptide therapeutics (peptidomimetics). Its synthesis presents a unique challenge compared to other amino acids: the presence of the

This guide details the Oxazolidine Reductive Cleavage pathway, the industry "Gold Standard" for generating high-purity N-methylserine hydrochloride. Unlike direct alkylation, this method locks the conformation of the serine molecule, protecting the chiral center and the side chain simultaneously before regioselective reduction.

Part 1: Mechanistic Analysis & Route Selection

The Challenge of Direct Methylation

Direct methylation of L-serine using methyl iodide (MeI) is operationally simple but chemically flawed for high-value applications:

-

Lack of Selectivity: The

-hydroxyl group competes with the amine, leading to -

Over-alkylation: Difficult to stop at the mono-methyl stage; quaternary ammonium salts form readily.

-

Racemization: Basic conditions required for alkylation often abstract the

-proton, destroying enantiomeric excess (

The Solution: The Oxazolidine Pathway

The superior approach utilizes the serine side chain as a temporary "anchor" to direct methylation. By condensing

-

Protection: It masks both the amine and the hydroxyl group.

-

Activation: The methylene bridge (

) of the ring becomes the future

Mechanism of Action:

Treatment with a hydride donor (Triethylsilane) in acidic media (TFA) triggers a reductive ring opening . The hydride specifically attacks the acetal carbon, cleaving the

Part 2: Experimental Protocol (The Oxazolidine Route)

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Starting Material:

-Boc-L-Serine (CAS: 3262-72-4) -

Cyclization Agent: Paraformaldehyde,

-Toluenesulfonic acid ( -

Reducing System: Triethylsilane (

), Trifluoroacetic acid (TFA) -

Solvents: Toluene (anhydrous), Dichloromethane (DCM), Diethyl Ether

Step-by-Step Methodology

Stage 1: Formation of the Oxazolidine Intermediate

This step creates the "locked" bicyclic intermediate.

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap, suspend

-Boc-L-Serine (1.0 eq) and Paraformaldehyde (2.0 eq) in anhydrous Toluene (0.1 M concentration). -

Catalysis: Add a catalytic amount of

TsOH (0.05 eq). -

Reflux: Heat to reflux (

). The reaction is driven by the azeotropic removal of water. Monitor by TLC (usually complete in 2–4 hours). -

Workup: Cool to RT. Wash with saturated

to remove acid catalyst. Dry organic layer over -

Result:

-Boc-oxazolidine (usually a viscous oil or low-melting solid). Note: This intermediate is stable and can be stored.

Stage 2: Reductive Ring Opening & Deprotection

This stage installs the methyl group and removes the Boc protection in a "one-pot" acidic cascade.

-

Dissolution: Dissolve the

-Boc-oxazolidine intermediate in DCM (0.2 M). -

Acidification: Cool to

. Slowly add TFA (volume ratio 1:1 with DCM). This initiates Boc removal and protonates the oxazolidine oxygen. -

Reduction: Add Triethylsilane (

, 3.0 eq) dropwise.-

Mechanistic Note: The TFA cleaves the Boc group first. The oxazolidinium ion forms, which is then reduced by the silane.[1]

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Evaporation: Concentrate the mixture to remove DCM, excess TFA, and silane byproducts. The residue is the TFA salt of

-methylserine.

Stage 3: Hydrochloride Salt Formation

-

Ion Exchange: Dissolve the oily residue in a minimal amount of Methanol.

-

Acid Swap: Add 4M HCl in Dioxane (2.0 eq). Stir for 30 minutes.

-

Precipitation: Add cold Diethyl Ether or MTBE to induce crystallization of the hydrochloride salt.

-

Filtration: Filter the white solid under inert atmosphere (hygroscopic).

-

Yield: Typically 85–90% overall yield.

Part 3: Process Visualization

Pathway Diagram (Graphviz)

The following diagram illustrates the chemical logic, highlighting the critical "Ring Lock" phase that preserves chirality.

Caption: Fig 1. The Oxazolidine "Lock-and-Key" pathway ensures regioselective methylation at the Nitrogen atom while preserving the stereocenter.

Part 4: Critical Quality Attributes (CQAs) & Troubleshooting

Data Summary: Route Comparison

| Feature | Oxazolidine Route (Recommended) | Reductive Amination (Direct) |

| Selectivity | High (N-methylation only) | Moderate (Risk of N,N-dimethylation) |

| Chirality | Preserved (>99% | Risk of racemization (pH dependent) |

| Reagents | Paraformaldehyde, | Formaldehyde, |

| Scalability | Good (Stable intermediates) | High (Fewer steps, cheaper reagents) |

| Safety | Moderate (TFA handling) | Moderate (Cyanide waste if using |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete water removal | Ensure Dean-Stark trap is functioning or use molecular sieves. |

| Racemization Detected | Overheating during reflux | Limit reflux time; ensure |

| Incomplete Methylation | Silane quality | |

| Hygroscopic Product | Residual acid/water | Dry final HCl salt in a vacuum desiccator over |

References

-

Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones.[1] The Journal of Organic Chemistry, 48(1), 77–81.

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[2][1][3][4][5] Chemical Reviews, 104(11), 5823–5846.

-

Crosignani, S., Young, A. C., & Linclau, B. (2004).[6] Synthesis of 2-oxazolines mediated by N,N′-diisopropylcarbodiimide.[6] Tetrahedron Letters, 45(52), 9611–9615. (Relevant for oxazolidine mechanistic context). [6]

-

Reductive Amination Overview (General Protocol Context).

Sources

enantioselective synthesis of n-Methylserine hydrochloride

An In-depth Technical Guide to the Enantioselective Synthesis of N-Methylserine Hydrochloride

Introduction

N-Methyl-L-serine and its enantiomer, N-Methyl-D-serine, are non-proteinogenic amino acids of significant interest to the pharmaceutical and neuroscience research communities. N-methylated amino acids, when incorporated into peptides, can impart crucial pharmacokinetic advantages, such as increased metabolic stability against enzymatic degradation and improved cell permeability.[] Specifically, N-Methyl-D-serine is utilized in neuropharmacological studies to investigate the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[]

The synthesis of enantiomerically pure N-Methylserine hydrochloride, however, presents a distinct set of challenges. The core difficulties lie in achieving selective mono-N-methylation without racemization of the sensitive chiral center and managing the protecting group strategy for the three functional groups—the amine, the carboxylic acid, and the hydroxyl group.

This guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of N-Methylserine hydrochloride, with a focus on the practical and widely applicable chiral pool approach. It delves into the causality behind experimental choices, provides detailed, self-validating protocols, and compares alternative methodologies to equip researchers with the knowledge to select and execute the optimal synthesis for their specific needs.

Chiral Pool Synthesis: A Robust and Foundational Approach

The most direct and often most reliable method for synthesizing an enantiomerically pure target molecule is to begin with a readily available, inexpensive, and enantiopure starting material. This is the essence of the chiral pool approach.[2] For N-Methylserine, the natural amino acids L-serine and the readily available D-serine serve as ideal starting points, embedding the desired stereochemistry from the very first step.

Principle and Strategic Overview

The synthesis of N-Methyl-D-serine hydrochloride from D-serine is used here as a representative example. The strategy involves a three-stage process:

-

Orthogonal Protection: The carboxylic acid and amino groups of the D-serine starting material are protected to prevent unwanted side reactions during the subsequent N-methylation step. The choice of protecting groups is critical; they must be stable to the methylation conditions but easily removable without affecting the molecule's stereointegrity.

-

Stereoretentive N-Methylation: The protected serine derivative undergoes selective methylation of the nitrogen atom. Reductive amination is the method of choice as it proceeds under mild conditions that preserve the chiral center.

-

Global Deprotection and Salt Formation: All protecting groups are removed, and the final product is isolated as a stable hydrochloride salt, which improves handling and shelf-life.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures for amino acid modification.[3]

Protocol 1: Synthesis of D-Serine Methyl Ester Hydrochloride

This initial step protects the carboxylic acid as a methyl ester. Thionyl chloride reacts with methanol in situ to form methyl chloroformate and HCl, which catalyzes the esterification and forms the hydrochloride salt of the amino group.

-

Materials: D-Serine, Methanol (anhydrous), Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend D-Serine (1 eq.) in anhydrous methanol (approx. 5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension. Causality: This exothermic reaction should be controlled to prevent side reactions. The HCl generated protonates the amino group, rendering it unreactive.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 3-4 hours, or until the solid D-serine has completely dissolved and TLC analysis indicates full conversion.

-

Cool the solution to room temperature and then concentrate it under reduced pressure to obtain a white solid.

-

The crude D-Serine methyl ester hydrochloride can be used directly in the next step or recrystallized from methanol/ether for higher purity.[4]

-

Protocol 2: Synthesis of N-Boc-D-Serine Methyl Ester

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino group. It is stable to the basic and reductive conditions of the subsequent steps but can be easily removed under acidic conditions.[5]

-

Materials: D-Serine methyl ester hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or another non-nucleophilic base, Dichloromethane (DCM) or similar solvent.

-

Procedure:

-

Suspend the D-Serine methyl ester hydrochloride (1 eq.) in DCM.

-

Cool the mixture to 0 °C.

-

Add triethylamine (2.2 eq.) dropwise to neutralize the hydrochloride and free the primary amine.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in DCM.

-

Add the (Boc)₂O solution to the reaction mixture dropwise at 0 °C. Causality: The free amine acts as a nucleophile, attacking the carbonyl of the Boc anhydride. TEA scavenges the proton released, driving the reaction to completion.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine methyl ester, typically as a colorless oil or foam.[3][6]

-

Protocol 3: N-Methylation via Reductive Amination

This is the key stereoretentive step. The protected amino acid reacts with formaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ by a mild reducing agent.

-

Materials: N-Boc-D-serine methyl ester, Formaldehyde (37% aqueous solution), Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride, Acetonitrile or Methanol.

-

Procedure:

-

Dissolve N-Boc-D-serine methyl ester (1 eq.) in the chosen solvent.

-

Add aqueous formaldehyde (1.5-2.0 eq.).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 eq.) portion-wise. Causality: NaBH₃CN is a mild reductant that is stable in neutral or slightly acidic conditions and selectively reduces the iminium ion over the ester or other functional groups.[7] The reaction is often kept slightly acidic (pH ~6) to promote iminium ion formation without degrading the reductant.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction carefully with water, and then extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography.

-

Protocol 4: Global Deprotection and Hydrochloride Salt Formation

Treatment with strong acid removes both the Boc group and the methyl ester, followed by isolation as the hydrochloride salt.

-

Materials: N-Boc-N-Methyl-D-serine methyl ester, 6M Hydrochloric acid.

-

Procedure:

-

Dissolve the purified product from the previous step in 6M aqueous HCl.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Causality: The acidic conditions facilitate the hydrolysis of both the carbamate (Boc) and the ester. The Boc group decomposes into isobutylene and CO₂, which are volatile.

-

Monitor the reaction by TLC or LC-MS until all starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl.

-

The resulting solid can be recrystallized from an ethanol/ether mixture to yield pure N-Methyl-D-serine hydrochloride.

-

Alternative Enantioselective Strategies

While the chiral pool approach is robust, other methods offer unique advantages and are essential tools for a synthetic chemist.

Asymmetric Catalysis

Asymmetric catalysis generates chirality from achiral or racemic starting materials using a chiral catalyst.[8] For a molecule like N-Methylserine, a key strategy would be the asymmetric aldol reaction of a glycine enolate equivalent with formaldehyde.

-

Principle: A chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment around the reactants. This forces the reaction to proceed through a lower-energy transition state for one enantiomer, leading to a highly enantioenriched product.[9]

-

Application: A glycine Schiff base can be deprotonated to form an enolate, which then reacts with formaldehyde. A chiral phase-transfer catalyst or a chiral metal complex can control the facial selectivity of the attack on formaldehyde, yielding an enantiomerically enriched β-hydroxy-α-amino acid precursor.[8][10] This intermediate would then be N-methylated and deprotected.

-

Advantages: Highly efficient (low catalyst loading), potential for large-scale synthesis, and ability to create novel stereochemistries not available from the chiral pool.

Chiral Auxiliaries

This classic method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction.[11]

-

Principle: The chiral auxiliary, such as an Evans oxazolidinone, is attached to a glycine unit. The bulky auxiliary sterically blocks one face of the resulting enolate, forcing an incoming electrophile (like formaldehyde or its equivalent) to attack from the opposite, unhindered face.[12] This results in the formation of one diastereomer in high excess.

-

Workflow:

-

Acylate a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a protected glycine.

-

Deprotonate to form a Z-enolate, which is held in a rigid conformation by chelation (e.g., to boron or lithium).

-

React with an electrophile (formaldehyde).

-

Cleave the auxiliary, which can often be recovered and reused, to release the enantiopure β-hydroxy-α-amino acid precursor.

-

-

Advantages: High diastereoselectivities are often achievable, the stereochemical outcome is predictable, and the auxiliary can be recycled.

Purification and Analytical Characterization

Ensuring the chemical and enantiomeric purity of the final product is paramount.

Purification

The final N-Methylserine hydrochloride is a highly polar, water-soluble compound.

-

Crystallization: This is the most effective method for purifying the final salt. A common solvent system is a mixture of a polar solvent in which the salt is soluble (like ethanol or water) and a non-polar solvent in which it is insoluble (like diethyl ether or acetone) to induce precipitation.

-

Ion-Exchange Chromatography: For difficult purifications, ion-exchange chromatography can be used to separate the zwitterionic amino acid from charged or neutral impurities before the final salt formation step.

Determination of Enantiomeric Purity

Confirming the enantiomeric excess (e.e.) of the final product is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[13]

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

-

Typical Method:

-

Column: A common choice is a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series).[14][15]

-

Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and a polar alcohol (like isopropanol or ethanol), often with a small amount of an acidic or basic modifier (like trifluoroacetic acid or diethylamine) to improve peak shape.[14]

-

Detection: UV detection is typically used, as the amino acid itself may lack a strong chromophore. Derivatization with a UV-active tag may be necessary for high sensitivity.

-

| Parameter | Typical Conditions for Chiral HPLC |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) |

| Mobile Phase | n-Hexane / Isopropyl Alcohol / Triethylamine (e.g., 90:9.9:0.1 v/v/v)[14] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210-220 nm (or after derivatization) |

Summary and Comparative Analysis

The optimal synthetic route to N-Methylserine hydrochloride depends on the specific requirements of the researcher, including scale, cost, available starting materials, and desired enantiopurity.

| Methodology | Principle | Key Advantages | Key Limitations |

| Chiral Pool Synthesis | Utilizes the inherent chirality of L- or D-serine. | Straightforward, reliable, predictable stereochemistry, inexpensive starting materials. | Limited to the stereochemistry of the starting material; requires protecting group manipulations. |

| Asymmetric Catalysis | A chiral catalyst creates an enantiomerically enriched product from an achiral precursor. | High efficiency, catalytic, scalable, can generate novel structures. | Catalyst development can be complex and expensive; optimization may be required. |

| Chiral Auxiliaries | A recoverable chiral group directs a diastereoselective reaction. | High stereoselectivity, predictable outcomes, well-established methods. | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal. |

For most laboratory-scale applications requiring high enantiopurity and a well-defined stereocenter, the chiral pool approach starting from either L- or D-serine offers the most practical and cost-effective balance of reliability and efficiency.

References

-

New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. Available at: [Link]

-

Enantioselective alpha-methylation of Serine. YouTube. Available at: [Link]

- Preparation method of D-serine - Google Patents.

-

Reductive methylation by aqueous formaldehyde and zinc a. ResearchGate. Available at: [Link]

-

CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available at: [Link]

-

Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. PubMed. Available at: [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

- Synthetic method of L-serine methyl ester hydrochloride - Google Patents.

-

Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction. ResearchGate. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Available at: [Link]

-

A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma. PubMed. Available at: [Link]

-

Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. Available at: [Link]

-

Highly Chemoselective and Enantioselective Recognition of Serine by a Fluorescent Probe. wiley.com. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Serine Shunt enables formate conversion to formaldehyde in vivo. Sustainable Microbiology. Available at: [Link]

-

Separation and detection of D-/L-serine by conventional HPLC. PMC. Available at: [Link]

-

Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. scielo.org.mx. Available at: [Link]

-

Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. ResearchGate. Available at: [Link]

-

Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. bio-protocol.org. Available at: [Link]

-

How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available at: [Link]

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. ResearchGate. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

-

Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid... ResearchGate. Available at: [Link]

-

Asymmetric Synthesis. chem.ucla.edu. Available at: [Link]

-

Formaldehyde regulates S-adenosylmethionine biosynthesis and one-carbon metabolism. Science. Available at: [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at: [Link]

-

Evans Aldol reaction|Asymmetric synthesis. YouTube. Available at: [Link]

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

-

A Viable Synthesis of N-Methyl Cysteine. PMC. Available at: [Link]

-

Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. MDPI. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. pubs.rsc.org. Available at: [Link]

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link]

Sources

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 7. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

N-Methylserine Hydrochloride: A Technical Guide to its Biological Activity and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of the biological activity of N-Methylserine hydrochloride, designed for researchers, scientists, and professionals in drug development. This document delves into the core molecular mechanisms, potential therapeutic applications, and detailed experimental methodologies to investigate this intriguing amino acid derivative.

Introduction: The Significance of N-Methylated Amino Acids

N-methylated amino acids, a class of naturally occurring or synthetic compounds, have garnered significant attention in medicinal chemistry and pharmacology. The addition of a methyl group to the amine of an amino acid can profoundly alter its biological properties, including receptor affinity, metabolic stability, and cell permeability. N-Methyl-L-serine, the active component of N-Methylserine hydrochloride, is a derivative of the non-essential amino acid L-serine and has emerged as a molecule of interest in several therapeutic areas. This guide will explore the known biological activities of N-Methyl-L-serine, with a focus on its potential applications in neurodegenerative diseases and dermatology.

Biosynthesis and Metabolic Context

N-Methyl-L-serine is biosynthesized through the methylation of L-serine.[1] This reaction is a part of the broader one-carbon metabolism, a critical network of interconnected metabolic pathways. The universal methyl donor for this transformation is S-adenosylmethionine (SAM), which is generated from the methionine cycle.[1] L-serine itself is a central player in cellular metabolism, serving as a precursor for the synthesis of proteins, lipids, and nucleotides.[1] Understanding this metabolic context is crucial for elucidating the endogenous roles of N-Methyl-L-serine and the potential consequences of its exogenous administration.

Caption: Simplified metabolic pathway of N-Methyl-L-serine biosynthesis.

Known Biological Activities and Mechanisms of Action

Neuroprotective Effects and Relevance to Alzheimer's Disease

A significant area of investigation for N-methylated amino acids is their potential role in neurodegenerative disorders, particularly Alzheimer's disease. The pathological hallmarks of Alzheimer's include the formation of amyloid plaques and neurofibrillary tangles. Research has indicated that short β-amyloid congeners containing N-methyl amino acids at alternate residues can inhibit β-amyloid(40) fibrillogenesis and promote the disassembly of existing fibrils. This suggests that N-Methyl-L-serine could play a role in preventing or treating Alzheimer's disease by interfering with the aggregation of amyloid-β peptides.

While direct evidence for N-Methyl-L-serine's interaction with the N-methyl-D-aspartate (NMDA) receptor is still emerging, the well-established role of the parent amino acid, serine, and its enantiomer, D-serine, as co-agonists at the NMDA receptor's glycine site provides a strong rationale for investigating this potential mechanism.[2][3] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4] Its dysfunction is implicated in numerous neurological and psychiatric disorders.[5][6] D-serine is a potent co-agonist of the NMDA receptor, and its levels are tightly regulated in the brain.[2][7] Given that N-methylation can alter receptor binding affinity, it is plausible that N-Methyl-L-serine could modulate NMDA receptor activity, either as an agonist, partial agonist, or antagonist at the glycine site.[6][8][9]

Dermatological Applications: Stimulation of Hyaluronan Production

In the field of dermatology, N-Methyl-L-serine has been shown to stimulate the production of hyaluronan in human skin fibroblasts. Hyaluronan is a major component of the extracellular matrix in the skin, where it plays a critical role in hydration, wound healing, and maintaining skin elasticity. The ability of N-Methyl-L-serine to enhance hyaluronan synthesis suggests its potential use in cosmetic and therapeutic formulations aimed at improving skin health and combating the signs of aging.

Experimental Protocols for Investigating Biological Activity

To rigorously assess the biological activity of N-Methylserine hydrochloride, a series of well-defined experimental protocols are necessary. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assessment of Neuroprotective Effects

Objective: To determine the effect of N-Methylserine hydrochloride on neuronal cell viability and its potential to protect against amyloid-β induced toxicity.

Experimental Workflow:

Caption: Workflow for assessing neuroprotective effects of N-Methylserine HCl.

Detailed Protocol:

-

Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media and conditions until they reach 70-80% confluency.

-

Plating: Seed the cells into 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of N-Methylserine hydrochloride in sterile, deionized water. Serially dilute the stock solution to obtain a range of treatment concentrations. Add the different concentrations of N-Methylserine hydrochloride to the respective wells and incubate for 24 hours.

-

Induction of Toxicity: Prepare oligomeric amyloid-β (1-42) according to established protocols. Add the amyloid-β oligomers to the wells (excluding the control group) at a final concentration known to induce neurotoxicity.

-

Viability Assay: After 24-48 hours of incubation with amyloid-β, assess cell viability using a standard MTT or LDH assay.

-

Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the untreated control group. Plot the data to determine the dose-dependent neuroprotective effect of N-Methylserine hydrochloride.

In Vitro Hyaluronan Production Assay

Objective: To quantify the effect of N-Methylserine hydrochloride on hyaluronan synthesis in human dermal fibroblasts.

Experimental Workflow:

Caption: Workflow for quantifying hyaluronan production.

Detailed Protocol:

-

Cell Culture: Culture primary human dermal fibroblasts in appropriate media until they reach sub-confluency.

-

Plating: Seed the fibroblasts into 24-well plates and grow to confluency.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of N-Methylserine hydrochloride. Include a positive control (e.g., a known stimulator of hyaluronan synthesis) and a negative control (vehicle only).

-

Incubation: Incubate the cells for 48-72 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Hyaluronan Quantification: Quantify the amount of hyaluronan in the supernatant using a commercially available Hyaluronan ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the concentration of hyaluronan in each sample. Express the results as a percentage increase over the negative control.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data that could be obtained from the aforementioned experimental protocols. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

| Parameter | Assay | Cell Line | Concentration Range | Result (Illustrative) |

| Neuroprotection (EC50) | MTT Assay vs. Aβ1-42 | SH-SY5Y | 1 - 100 µM | 25 µM |

| Hyaluronan Stimulation | ELISA | Human Dermal Fibroblasts | 10 - 500 µM | 150% increase at 100 µM |

Future Directions and Therapeutic Potential

The existing evidence, though preliminary, points towards promising therapeutic avenues for N-Methylserine hydrochloride. Future research should focus on:

-

Elucidating the precise mechanism of action in neuroprotection: This includes investigating its interaction with the NMDA receptor and other potential targets.

-

In vivo studies: Animal models of Alzheimer's disease and skin aging are crucial to validate the in vitro findings and assess the compound's efficacy and safety profile.

-

Structure-activity relationship studies: Synthesizing and testing analogs of N-Methylserine could lead to the discovery of more potent and selective compounds.

-

Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of N-Methylserine hydrochloride is essential for its development as a therapeutic agent.

References

-

Metcalf, B. W., & Bey, P. (n.d.). L-serine: Neurological Implications and Therapeutic Potential. PMC. [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

-

bioRxiv. (n.d.). D-Serine inhibits non-ionotropic NMDA receptor signaling. [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

-

PubMed. (n.d.). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]

-

MDPI. (n.d.). D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients' Anti-N-methyl-D-aspartate Receptor Antibodies in Mice. [Link]

-

Serine racemase interaction with N-methyl-D-aspartate receptors antagonist reveals potential alternative target of chronic pain treatment: Molecular docking study. (n.d.). [Link]

-

PubChem. (n.d.). Methylserine | C4H9NO3 | CID 7009640. [Link]

-

PubChem. (n.d.). 2-Methylserine | C4H9NO3 | CID 94309. [Link]

-

PubChem. (n.d.). O-Methylserine | C4H9NO3 | CID 88250. [Link]

-

PubMed Central. (n.d.). D-Serine: A key to synaptic plasticity?[Link]

-

PubMed. (n.d.). NMDA receptor regulation by D-serine: new findings and perspectives. [Link]

-

PubMed Central. (n.d.). Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor. [Link]

-

SIELC Technologies. (n.d.). a-Methylserine. [Link]

-

PubMed. (n.d.). Demyelination in psychiatric and neurological disorders: Mechanisms, clinical impact, and novel therapeutic strategies. [Link]

-

PubMed. (n.d.). Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. [Link]

-

PubMed. (n.d.). D-serine regulation of NMDA receptor activity. [Link]

-

PubMed Central. (n.d.). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. [Link]

-

PubMed Central. (n.d.). D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters. [Link]

-

d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. (n.d.). [Link]

-

Wikipedia. (n.d.). NMDA receptor. [Link]

-

PubMed Central. (n.d.). HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site. [Link]

-

PubMed Central. (n.d.). D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. [Link]

-

PubMed Central. (n.d.). D-Cycloserine facilitates synaptic plasticity but impairs glutamatergic neurotransmission in rat hippocampal slices. [Link]

Sources

- 1. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 2. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Demyelination in psychiatric and neurological disorders: Mechanisms, clinical impact, and novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuronal Mechanism of Action of n-Methylserine Hydrochloride

Abstract

N-Methylserine hydrochloride is a synthetic amino acid derivative with growing interest in the field of neuroscience. Its structural similarity to L-serine and D-serine, the latter being a potent endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, positions it as a compelling tool for investigating glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the hypothesized mechanism of action of n-Methylserine hydrochloride in neurons, focusing on its presumed interaction with the NMDA receptor. We delve into the molecular intricacies of NMDA receptor function, the pivotal role of its co-agonist binding site, and how N-methylation of serine may influence receptor modulation. This guide further presents detailed, field-proven protocols for investigating these mechanisms, including whole-cell patch-clamp electrophysiology and calcium imaging. Intended for researchers, scientists, and drug development professionals, this document aims to provide the foundational knowledge and practical methodologies to explore the neuronal effects of n-Methylserine hydrochloride and similar compounds.

Introduction: The Significance of N-Methylserine Hydrochloride in Neuroscience Research

N-Methylserine hydrochloride is an amino acid derivative utilized in neuroscience research for its potential to modulate neurotransmitter systems and neuronal signaling.[1] Its value lies in its structural relationship to serine, a key player in central nervous system (CNS) function. L-serine serves as a precursor for the synthesis of D-serine, a crucial co-agonist for the activation of NMDA receptors.[2] These receptors are fundamental to synaptic plasticity, learning, and memory.[2][3] The addition of a methyl group to the amine of serine to form n-Methylserine suggests a potential alteration of its affinity and efficacy at the NMDA receptor co-agonist site, making it a valuable probe for dissecting the nuances of NMDA receptor pharmacology. Understanding the mechanism of action of n-Methylserine hydrochloride can, therefore, provide deeper insights into the regulation of glutamatergic signaling and offer potential avenues for the development of novel therapeutics for neurological and psychiatric disorders.

The Hypothesized Molecular Target: The NMDA Receptor Glycine/D-Serine Co-agonist Site

The primary hypothesized mechanism of action for n-Methylserine hydrochloride in neurons is its interaction with the glycine/D-serine co-agonist binding site on the GluN1 subunit of the NMDA receptor.

The NMDA Receptor: A Coincidence Detector

The NMDA receptor is an ionotropic glutamate receptor that functions as a coincidence detector, requiring the simultaneous binding of two agonists for activation: glutamate, the primary excitatory neurotransmitter, and a co-agonist, either glycine or D-serine.[2][4] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg2+). This block is only relieved upon depolarization of the neuronal membrane. This elegant mechanism ensures that NMDA receptor activation, and the subsequent influx of calcium (Ca2+), occurs only when there is both presynaptic glutamate release and postsynaptic depolarization.[3]

The Critical Role of the Co-agonist Site

The co-agonist binding site on the GluN1 subunit is crucial for NMDA receptor function. The binding of either glycine or D-serine induces a conformational change in the receptor, increasing the affinity for glutamate and enabling channel gating upon glutamate binding and membrane depolarization. D-serine is often considered the more potent endogenous co-agonist at many central synapses.[2] The modulation of this site represents a key therapeutic target for conditions associated with NMDA receptor hypofunction or hyperfunction.

N-Methylation: A Structural Modification with Functional Implications

The introduction of a methyl group to the nitrogen atom of the serine molecule in n-Methylserine hydrochloride is predicted to alter its interaction with the co-agonist binding site. The precise effect of this N-methylation on binding affinity and efficacy (i.e., whether it acts as a full agonist, partial agonist, or antagonist) is a key area of investigation. It is plausible that the methyl group could either enhance or reduce the binding affinity for the GluN1 site or alter the conformational change induced upon binding, thereby modulating the overall activity of the NMDA receptor.

Downstream Signaling Cascades Following NMDA Receptor Modulation

Modulation of the NMDA receptor by a compound like n-Methylserine hydrochloride is expected to trigger a cascade of downstream intracellular events, primarily driven by the influx of Ca2+.

Calcium as a Second Messenger

Upon activation, the NMDA receptor channel opens, allowing the influx of Na+ and, most importantly, Ca2+ into the neuron.[3] This influx of Ca2+ acts as a critical second messenger, initiating a wide array of signaling pathways that can lead to both short-term and long-term changes in neuronal function.[5]

Activation of Calcium-Dependent Enzymes and Kinases

The rise in intracellular Ca2+ concentration activates numerous enzymes, including:

-

Calmodulin (CaM): A ubiquitous calcium-binding protein that, upon binding Ca2+, activates Ca2+/calmodulin-dependent protein kinases (CaMKs).

-

Protein Kinase C (PKC): Activated by Ca2+ and diacylglycerol, PKC plays a role in various cellular processes, including receptor phosphorylation.

-

Nitric Oxide Synthase (nNOS): Activation of nNOS leads to the production of nitric oxide (NO), a retrograde messenger that can influence presynaptic neurotransmitter release.

Gene Expression and Synaptic Plasticity

Sustained or repetitive NMDA receptor activation and the subsequent Ca2+ influx can lead to changes in gene expression through the activation of transcription factors such as CREB (cAMP response element-binding protein). These changes in gene expression can result in long-lasting modifications of synaptic structure and function, a phenomenon known as synaptic plasticity, which underlies learning and memory.

Diagram: Hypothesized Signaling Pathway of n-Methylserine Hydrochloride

Caption: Hypothesized signaling pathway of n-Methylserine hydrochloride in a neuron.

Experimental Protocols for Investigating the Mechanism of Action

To rigorously test the hypothesis that n-Methylserine hydrochloride acts on the NMDA receptor, specific and well-controlled experiments are essential. The following protocols provide a framework for such investigations.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the neuronal membrane, providing high-resolution data on the effects of n-Methylserine hydrochloride on NMDA receptor-mediated currents.

Objective: To determine if n-Methylserine hydrochloride modulates NMDA receptor-mediated currents in cultured neurons or acute brain slices.

Methodology:

-

Preparation of Neuronal Cultures or Acute Brain Slices:

-

For cultured neurons, plate primary neurons (e.g., hippocampal or cortical neurons) on coverslips and allow them to mature for 10-14 days in vitro.

-

For acute brain slices, prepare 250-350 µm thick slices from a rodent brain using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[6]

-

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2. For isolating NMDA currents, MgCl2 can be omitted or reduced.

-

Internal (Pipette) Solution: Containing (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 QX-314, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2-7.3 with CsOH.

-

-

Recording Procedure:

-

Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Using a micromanipulator, approach a neuron with a glass micropipette (3-7 MΩ resistance) filled with the internal solution.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

To isolate NMDA receptor currents, apply a cocktail of antagonists for AMPA, kainate, and GABA receptors (e.g., CNQX, APV, and picrotoxin, respectively).

-

Apply glutamate (e.g., 100 µM) and varying concentrations of n-Methylserine hydrochloride to the bath and record the resulting currents.

-

As a positive control, apply glutamate and D-serine.

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the evoked NMDA receptor currents in the presence and absence of n-Methylserine hydrochloride.

-

Construct dose-response curves to determine the EC50 or IC50 of n-Methylserine hydrochloride.

Diagram: Whole-Cell Patch-Clamp Workflow